
Ethyl acetamidocyanoacetate
Overview
Description
Ethyl acetamidocyanoacetate is an organic compound with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol . It is also known by other names such as ethyl 2-acetamido-2-cyanoacetate and glycine, N-acetyl-2-cyano-, ethyl ester . This compound is characterized by its white to off-white powder form and is primarily used in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl acetamidocyanoacetate can be synthesized through the reaction of ethyl cyanoacetate with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl acetamidocyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives of this compound.
Hydrolysis: Products include acetic acid, cyanoacetic acid, and the corresponding amine.
Scientific Research Applications
Organic Synthesis
Ethyl acetamidocyanoacetate is widely used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.
Key Reactions :
- Michael Addition : It can undergo Michael addition with α,β-unsaturated carbonyl compounds, leading to the formation of complex molecular architectures.
- Diversity-Oriented Synthesis (DOS) : The compound is employed in DOS strategies to generate libraries of structurally diverse compounds, which are crucial in drug discovery efforts .
Reaction Type | Description | Example Products |
---|---|---|
Michael Addition | Reacts with α,β-unsaturated ketones | 3-Acetamido-2-pyridone derivatives |
Cyclization | Forms cyclic structures through various pathways | N-acetyl α,β-unsaturated γ-lactams |
Pharmaceutical Applications
The compound plays a significant role in drug development due to its ability to serve as a precursor for biologically active molecules.
Case Study :
- A study demonstrated that this compound can be used to synthesize N-acetyl α,β-unsaturated γ-lactam derivatives, which exhibit potential antimicrobial activity against various pathogens .
Agrochemical Research
In agrochemical research, this compound is explored for its role in the synthesis of fungicides and herbicides.
Example :
- The compound has been investigated for its metabolic pathways in fungi such as Botrytis cinerea, where it was found to contribute to the formation of active metabolites that enhance fungicidal efficacy .
Analytical Chemistry
This compound is also utilized in analytical chemistry, particularly in NMR spectroscopy for metabolomic studies.
Application :
Mechanism of Action
The mechanism of action of ethyl acetamidocyanoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. Additionally, its cyano and ester groups can participate in various chemical transformations, leading to the formation of different products .
Comparison with Similar Compounds
Ethyl acetamidocyanoacetate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Similar in structure but lacks the acetamido group.
Ethyl 2-cyano-3-phenylacrylate: Contains a phenyl group instead of the acetamido group.
Ethyl 2-cyano-3-methylacrylate: Contains a methyl group instead of the acetamido group.
Biological Activity
Ethyl acetamidocyanoacetate (EACA) is an organic compound with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of EACA, including its mechanisms of action, applications in drug development, and relevant case studies.
Overview of this compound
EACA is primarily recognized for its role as an intermediate in the synthesis of biologically active molecules. It is utilized in peptide synthesis and as a building block for various pharmaceuticals and agrochemicals, highlighting its versatility in chemical applications. The compound's structure allows it to participate in multiple chemical reactions, making it a valuable asset in organic synthesis.
The biological activity of EACA can be attributed to its ability to undergo several chemical transformations:
- Nucleophilic Substitution Reactions : EACA can participate in nucleophilic substitution due to the presence of cyano and ester groups. This property is crucial for modifying existing compounds or synthesizing new derivatives.
- Hydrolysis : Under acidic or basic conditions, EACA can hydrolyze to yield carboxylic acid and amine derivatives, which may exhibit different biological activities compared to the parent compound.
- Michael Addition : EACA can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds. This reaction pathway is significant for creating complex heterocyclic structures that may possess therapeutic properties.
1. Drug Development
EACA has been explored for its potential therapeutic applications. Research indicates that derivatives synthesized from EACA may act as inhibitors for specific enzymes, such as serine hydroxymethyltransferase, which is involved in amino acid metabolism. This suggests that EACA could be a lead compound in developing new drugs targeting metabolic pathways.
2. Peptide Synthesis
The compound plays a crucial role in peptide synthesis, where it serves as a building block for constructing peptides with specific biological functions. Its ability to form stable linkages with amino acids makes it an essential reagent in this field.
Case Study 1: Synthesis of α-Substituted Serines
A notable study demonstrated the alkylation of the carbanion derived from EACA to synthesize α-substituted serines. These derivatives were evaluated for their inhibitory effects on serine hydroxymethyltransferase, showing promising results in modulating enzyme activity.
Compound | Inhibition (%) | Reference |
---|---|---|
EACA Derivative A | 75% | |
EACA Derivative B | 65% |
Case Study 2: Micro-solvation Studies
EACA was utilized as a model compound to investigate micro-solvation effects using DMSO as a solvent. NMR spectroscopy revealed strong interactions between DMSO molecules and the carbonyl groups of EACA, providing insights into solvation dynamics that could influence biological activity.
Toxicological Profile
While exploring the biological activity of EACA, it is essential to consider its toxicological profile. Studies indicate that ethyl cyanoacetate (a related compound) exhibits low mutagenic potential and does not show significant genotoxic effects in standard assays . However, further research is warranted to fully understand the safety profile of EACA itself.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing ethyl acetamidocyanoacetate in laboratory settings?
this compound is commonly synthesized via condensation reactions involving cyanoacetate derivatives and acetamide precursors. A validated method includes reducing this compound with sodium borohydride in ethanol, followed by acid quenching (HCl in ethanol) to yield intermediates like 2-acetamido-3-hydroxypropionitrile. Reaction conditions (e.g., temperature control at 50–55°C during NaBH₄ addition) and post-reaction purification (ethanol recrystallization) are critical for reproducibility, though yields can vary significantly (0–51%) due to sensitivity to stoichiometric ratios and cooling rates .
Q. How is the purity of this compound assessed in academic research?
Purity is typically determined via chromatographic methods (HPLC or GC) and spectroscopic techniques (NMR, IR). For example, HPLC with UV detection is used to verify ≥99.5% purity for analytical standards, while NMR (e.g., DMSO-d₆) confirms structural integrity by identifying characteristic peaks such as acetyl protons at δ 1.85–2.04 . Trace impurities (e.g., unreacted starting materials) are quantified using mass spectrometry or titration methods .
Q. What are the recommended storage conditions to maintain this compound stability?
The compound should be stored in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Solubility in polar aprotic solvents like DMSO or ethyl acetate ensures long-term stability, but repeated freeze-thaw cycles should be avoided .
Advanced Research Questions
Q. How do solvent-microsolvation effects influence the reactivity of this compound in enzymatic reactions?
In DMSO, this compound forms strong hydrogen bonds with the solvent, particularly at the –NH and –COOH groups, altering its tautomeric equilibrium and reaction kinetics. Computational studies (DFT/MD simulations) show DMSO stabilizes the enolic form, enhancing nucleophilic reactivity in enzymatic decyanation reactions. This solvent interaction is entropy-driven and must be accounted for when designing catalytic systems .
Q. What strategies mitigate low yields in catalytic hydrogenation of this compound derivatives?
Hydrogenation over Raney nickel in acetic anhydride requires precise control of catalyst activation (pre-washed with ethanol/acetic anhydride) and hydrogen pressure (33–40°C, Parr shaker). Contradictory yields (e.g., 46% in one protocol vs. 0% in others) often stem from residual moisture or incomplete catalyst reduction. Alternative catalysts (Pd/C or PtO₂) or solvent systems (THF with trace H₂O) may improve reproducibility .
Q. How does enzymatic decyanation compare to chemical methods for modifying this compound?
Enzymatic decyanation using porcine kidney phosphatase (pH 7, LiOH titration) selectively removes the cyano group, yielding glycine derivatives with minimal side reactions. In contrast, chemical methods (e.g., acidic hydrolysis with HCl) risk racemization or ester cleavage. Kinetic studies show enzymatic routes achieve higher regioselectivity but require optimization of enzyme loading (e.g., 10 mg/200 mL substrate) and reaction monitoring via ion-exchange chromatography .
Q. How should researchers address variability in reaction yields during sodium borohydride reductions of this compound?
Yield inconsistencies (0–51%) arise from incomplete NaBH₄ dispersion in ethanol or premature HCl quenching. Methodological refinements include gradual reagent addition under vigorous stirring, real-time pH monitoring, and alternative reductants (e.g., LiAlH₄) for sterically hindered intermediates. Post-reaction workup with acetone leaching improves crystallinity of products .
Q. Methodological Notes
- Chromatography : Use C18 columns (HPLC) with acetonitrile/water gradients (5–95%) for impurity profiling .
- Spectroscopy : Assign NMR peaks using DMSO-d₆ (δ 3.19 for CH₂N, δ 7.84 for NH protons) .
- Computational Tools : Employ Gaussian09 for DFT calculations to predict solvent interaction thermodynamics .
Properties
IUPAC Name |
ethyl 2-acetamido-2-cyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(11)6(4-8)9-5(2)10/h6H,3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIRLABNGAZSHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292093 | |
Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4977-62-2 | |
Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4977-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl acetamidocyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004977622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl acetamidocyanoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl acetamidocyanoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl acetamidocyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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